molecular formula C18H17N3O5S2 B2780119 N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-18-6

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2780119
CAS No.: 941967-18-6
M. Wt: 419.47
InChI Key: CICALMLMUQOYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target the Mycobacterium tuberculosis bacterium.

Mode of Action

tuberculosis , suggesting that this compound may interact with the bacterium to inhibit its growth

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may result in the inhibition of bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with nitrobenzaldehyde to form 6-nitrobenzo[d]thiazole. This intermediate is then subjected to further reactions to introduce the tosylbutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of N-(6-aminobenzo[d]thiazol-2-yl)-4-tosylbutanamide.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both nitro and tosyl functional groups, which impart distinct chemical reactivity and biological activity. The nitro group enhances its potential as an anti-tubercular agent, while the tosyl group allows for further functionalization through substitution reactions .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-12-4-7-14(8-5-12)28(25,26)10-2-3-17(22)20-18-19-15-9-6-13(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICALMLMUQOYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.